molecular formula C24H22F2N4O4S B10871549 1-Ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

1-Ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

Cat. No.: B10871549
M. Wt: 500.5 g/mol
InChI Key: YMBBRFTWUIAWGK-UHFFFAOYSA-N
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Description

1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is a complex organic compound with significant applications in various fields. This compound is characterized by its quinoline carboxylic acid structure, which is modified with fluorine and piperazine groups, making it a unique entity in the realm of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves multiple steps. One common method includes the reaction of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and thiourea under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and real-time monitoring of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and growth, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ETHYL-6-FLUORO-7-(4-{[(4-FLUOROBENZOYL)AMINO]CARBOTHIOYL}PIPERAZINO)-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual fluorine substitution enhances its stability and potency compared to other similar compounds .

Properties

Molecular Formula

C24H22F2N4O4S

Molecular Weight

500.5 g/mol

IUPAC Name

1-ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C24H22F2N4O4S/c1-2-28-13-17(23(33)34)21(31)16-11-18(26)20(12-19(16)28)29-7-9-30(10-8-29)24(35)27-22(32)14-3-5-15(25)6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,33,34)(H,27,32,35)

InChI Key

YMBBRFTWUIAWGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=C(C=C4)F)F)C(=O)O

Origin of Product

United States

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